KCNA1 channel - 147173-20-4

KCNA1 channel

Catalog Number: EVT-1516638
CAS Number: 147173-20-4
Molecular Formula: C26H34O8Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The KCNA1 gene encodes the voltage-gated potassium channel known as Kv1.1, which plays a crucial role in regulating neuronal excitability and repolarization following action potentials. This channel is part of the Shaker subfamily of potassium channels and is composed of four homologous alpha subunits, each containing six transmembrane segments. The Kv1.1 channel is primarily expressed in neurons and certain epithelial tissues, including the kidney, where it helps maintain ion homeostasis and contributes to various physiological processes.

Source and Classification

KCNA1 is located on chromosome 12p13 and is classified under voltage-gated potassium channels. These channels are integral membrane proteins that facilitate the flow of potassium ions across cell membranes, influencing cellular excitability and signaling pathways. The Kv1.1 channel specifically is known for its role in generating delayed rectifier potassium currents, which are essential for the repolarization phase of action potentials in excitable cells.

Synthesis Analysis

Methods

The synthesis of Kv1.1 channels can be achieved through various methods, including:

  • Gene Cloning: The KCNA1 gene can be cloned into expression vectors for protein production in suitable host cells such as HEK293 or oocytes.
  • Mutagenesis: Site-directed mutagenesis allows for the introduction of specific mutations to study their effects on channel function.
  • Electrophysiological Techniques: Patch-clamp recordings are used to analyze the functional properties of the synthesized channels.

Technical Details

Polymerase chain reaction (PCR) techniques are commonly employed to amplify the KCNA1 gene from genomic DNA. This process involves specific primers designed to flank the coding region of the gene, followed by cloning into expression vectors. The resulting constructs can then be transfected into cells for protein expression and functional analysis.

Molecular Structure Analysis

Structure

The Kv1.1 channel consists of four alpha subunits that form a homotetrameric structure, with each subunit containing six transmembrane segments (S1-S6). The S4 segment acts as a voltage sensor, while the S5-S6 segments form the ion-conducting pore. Notable features include:

  • Pore Region: The selectivity filter is formed by a conserved sequence (TVGYG) within the S5-S6 segments.
  • Voltage Sensor: The S4 segment contains positively charged residues that respond to changes in membrane potential.

Data

The molecular weight of Kv1.1 is approximately 55 kDa, and it exhibits a characteristic activation threshold around -30 mV with rapid activation kinetics.

Chemical Reactions Analysis

Reactions

Kv1.1 channels undergo several key reactions during their functional cycle:

  • Activation: Upon depolarization, the channel opens, allowing K+ ions to flow out of the cell.
  • Inactivation: Following activation, Kv1.1 channels can enter an inactivated state where they temporarily cease conducting ions.
  • Recovery: Channels can recover from inactivation upon repolarization of the membrane potential.

Technical Details

The kinetics of activation and inactivation can be analyzed using voltage-clamp techniques to determine parameters such as half-maximal activation potential (V1/2) and time constants for activation (τfast\tau_{fast}) and inactivation (τslow\tau_{slow}).

Mechanism of Action

Process

The mechanism by which Kv1.1 regulates neuronal excitability involves:

  • Voltage Dependence: Changes in membrane potential lead to conformational changes in the voltage-sensor domain (S4), resulting in channel opening.
  • Ion Selectivity: The selectivity filter allows preferential passage of K+ ions while excluding other cations.
  • Role in Action Potentials: Kv1.1 channels contribute to repolarization during action potentials, thus influencing firing rates and patterns in neurons.

Data

Functional studies indicate that mutations within KCNA1 can significantly alter channel kinetics and contribute to pathophysiological conditions such as episodic ataxia type 1.

Physical and Chemical Properties Analysis

Physical Properties

Kv1.1 is a membrane protein with hydrophobic regions that facilitate its integration into lipid bilayers. Its stability is influenced by factors such as temperature, pH, and ionic composition of surrounding solutions.

Chemical Properties

The channel's activity is modulated by various factors including:

  • Ionic Concentration: Changes in extracellular K+ concentration can affect channel conductance.
  • Pharmacological Agents: Specific blockers or activators can be used to modulate Kv1.1 function for experimental purposes.

Relevant data indicate that Kv1.1 exhibits significant sensitivity to alterations in membrane potential, with implications for its physiological roles.

Applications

Scientific Uses

Kv1.1 channels have several important applications in scientific research:

  • Neuroscience Studies: Understanding neuronal excitability and synaptic transmission mechanisms.
  • Disease Models: Investigating mutations associated with neurological disorders such as episodic ataxia type 1.
  • Pharmacology: Developing drugs targeting Kv channels for therapeutic interventions in conditions like epilepsy or cardiac arrhythmias.

Research continues to explore the diverse roles of Kv1.1 in health and disease, emphasizing its significance within cellular physiology and potential as a therapeutic target.

Molecular Architecture & Biophysical Properties of KCNA1

Structural Organization of Kv1.1 α-Subunits

The KCNA1 gene encodes the Kv1.1 α-subunit, a 495–496 amino acid protein that forms the core of voltage-gated potassium channels critical for neuronal excitability regulation. Each α-subunit exhibits a conserved modular architecture common to voltage-gated potassium channels, yet possesses unique biophysical properties that define its functional niche.

Transmembrane Domains (S1–S6) and Voltage-Sensing Mechanisms

The Kv1.1 subunit comprises six transmembrane helices (S1–S6). The S1–S4 segments constitute the voltage-sensing domain (VSD), with S4 acting as the primary voltage sensor due to its regular arrangement of positively charged arginine residues at every third position. This "voltage sensor paddle" undergoes conformational shifts in response to membrane depolarization, initiating channel activation. A conserved phenylalanine residue (F303 in human Kv1.1) within S4 stabilizes interactions with hydrophobic residues (e.g., I335, L339) in the S5 helix of neighboring subunits, fine-tuning gating kinetics. Mutations like F303V destabilize the open state, causing significant positive voltage shifts (~+20 mV) and accelerated deactivation – hallmarks of channelopathies like episodic ataxia type 1 (EA1) [7] [9]. The S4–S5 intracellular linker mechanically couples VSD movement to the pore domain, translating sensor activation into gate opening [3] [5].

Pore-Forming Regions (S5–S6 Linker, Selectivity Filter GYGD Motif)

The pore domain, formed by S5, the P-loop (S5–S6 linker), and S6, houses the potassium selectivity filter. The P-loop contains the signature GYGD amino acid sequence (positions 374–377 in human Kv1.1), which creates a narrow constriction that confers K⁺ selectivity via precise coordination of dehydrated potassium ions. The S6 helices form the activation gate, swinging open upon depolarization to allow ion conduction. Mutations within the pore (e.g., G376S, V368L) disproportionately disrupt channel function and are strongly linked to severe phenotypes like epilepsy and epileptic encephalopathy due to dominant-negative effects on pore stability and ion permeation [1] [4] [9]. The cytoplasmic end of S6 contains a conserved proline-x-proline (PxP) motif critical for channel opening flexibility [5] [10].

Cytoplasmic N- and C-Terminal Domains: Assembly and Trafficking Roles

The cytoplasmic N-terminus harbors the tetramerization domain (T1), which ensures subfamily-specific co-assembly (e.g., with Kv1.2, Kv1.4) and prevents non-specific oligomerization. It also contains binding sites for Kvβ auxiliary subunits and proteins like Lgi1, which modulates inactivation [3] [9]. The C-terminus, while lacking PDZ-binding domains found in other Kv channels, influences tetramerization stability and membrane trafficking. Recent studies identified a proximal restriction and clustering (PRC) signal in Kv1.1’s C-terminus, though this motif is less conserved than in Kv2.1, suggesting unique targeting mechanisms [3] [4].

Table 1: Key Structural Domains of Kv1.1 α-Subunits and Functional Consequences of Mutations

DomainKey Structural ElementsFunctional RolePathogenic Mutation ExamplesBiophysical Consequences
S4 (VSD)Positively charged Arg residues; F303Voltage sensing; Gating stabilityF303V, L305FPositive V1/2 shift; Accelerated deactivation
Pore (S5-P-S6)Selectivity filter GYGD (aa 374-377)K⁺ selectivity; PermeationG376S, V368LLoss of function; Dominant-negative pore block
N-terminusT1 tetramerization domainSubunit assembly; Kvβ/Lgi1 bindingE49Q, R86QImpaired assembly; Altered inactivation kinetics
C-terminusPutative PRC motifMembrane trafficking; ClusteringR417stop (truncation)Reduced surface expression; Loss of clustering

Subunit Composition and Heterotetrameric Assembly

Functional Kv1.1 channels are tetramers, predominantly assembling as heteromers with related Kv1 subunits in native tissues. This combinatorial diversity tailors channel properties to specific neuronal niches.

Interaction with Kv1.2, Kv1.4, and Kv1.6 α-Subunits

Kv1.1 exhibits high co-assembly propensity with Kv1.2 (80% sequence homology), forming the predominant heteromer in axons, juxtaparanodal regions, and cerebellar basket cell terminals. Kv1.1/Kv1.2 heterotetramers activate at lower thresholds (V1/2 ≈ –30 mV) and faster kinetics than Kv1.2 homomers, enabling rapid dampening of excitability near resting potential. Co-assembly with Kv1.4 introduces fast N-type inactivation via Kv1.4’s N-terminal "ball" domain, converting sustained currents into transient A-type currents that regulate action potential repolarization and high-frequency firing. Kv1.6 subunits possess an N-type inactivation prevention (NIP) domain. When incorporated into Kv1.1/1.2/1.4 complexes, they prolong current decay and promote delayed rectifier behavior. The precise stoichiometry dictates functional output: increased Kv1.1 or Kv1.4 content lowers activation thresholds, while Kv1.6 enhances sustained currents. Pathogenic mutations often disrupt these interactions or alter heteromer gating [3] [9] [10].

Regulatory Roles of Kvβ1 Auxiliary Subunits in Inactivation Kinetics

Cytosolic Kvβ1 subunits (Kvβ1.1, Kvβ1.2) bind tightly to Kv1.1’s N-terminal T1 domain. Kvβ1.1 confers rapid N-type inactivation on non-inactivating Kv1.1 or Kv1.1/1.2 channels by its N-terminal inactivation particle occluding the pore. This inactivation is removable by the epilepsy-associated protein Lgi1, which binds the Kv1.1-Kvβ complex, converting transient currents back to sustained currents. Kvβ1.2 lacks an inactivation particle but enhances channel surface expression and modulates activation kinetics. Disease mutations (e.g., in the T1 domain) can disrupt Kvβ binding or inactivation kinetics, contributing to hyperexcitability [3] [9].

Table 2: Functional Impact of Kv1.1 Heteromeric Assembly with Partner Subunits

Co-assembly PartnerChannel ComplexBiophysical PropertiesTissue ExpressionFunctional Consequences of Kv1.1 Loss
Kv1.2Kv1.1/1.2 heteromerLow threshold (V1/2 ~ -30 mV); Rapid activationMyelinated axons; Cerebellar PinceauHyperexcitability; Reduced repolarization reserve
Kv1.4Kv1.1/1.4 heteromerFast N-type inactivation (A-type current)Hippocampal terminals; Sensory neuronsProlonged APs; Increased transmitter release
Kv1.6Kv1.1/1.2/1.6 heteromerSuppressed inactivation; Delayed rectifier currentCNS neurons; Auditory pathwaysEnhanced firing rates; Hearing deficits
Kvβ1.1Kv1.1-Kvβ1.1 complexInactivating current; Faster recovery kineticsWide neuronal distributionLoss of inactivation; Sustained excitability

Post-Translational Modifications and RNA Editing Mechanisms

Beyond subunit composition, Kv1.1 function is dynamically regulated by covalent modifications and RNA processing, which can be perturbed in disease states.

  • Phosphorylation: Tyrosine phosphorylation (e.g., by Src kinases) modulates Kv1.1 surface expression and current density. Altered phosphorylation states are implicated in inflammatory pain models.
  • Sumoylation: Kv1.1 can be modified by small ubiquitin-like modifier (SUMO) proteins at cytoplasmic lysines, potentially altering internalization or stability, though specific sites are less characterized than in Kv1.5 [5] [9].
  • Palmitoylation: While detailed mechanisms are better defined for Kv1.5 (C593 palmitoylation), lipid modifications may regulate Kv1.1 membrane microdomain localization [5].
  • Ubiquitination: Kvβ subunits can recruit E3 ubiquitin ligases, targeting Kv1.1 for degradation and regulating channel turnover [9].

RNA Editing:KCNA1 transcripts undergo adenosine-to-inosine (A-to-I) RNA editing mediated by ADAR2 at codon 400 (I⟶V substitution within the S6 segment). This editing occurs tissue-specifically:

  • Cerebellum: ~50% editing
  • Cortex: ~35% editing
  • Hippocampus: ~20% editingEdited channels (I400V) exhibit accelerated recovery from inactivation (≈2-fold faster) compared to unedited isoforms. This region interacts with the inactivation particle from Kvβ1 or Kv1.4, suggesting editing fine-tunes inactivation kinetics. Altered ADAR2 activity or editing efficiency could thus contribute to channel dysfunction in excitability disorders [4] [9].

Table 3: Post-Translational and RNA-Based Modifications of Kv1.1

Modification TypeMolecular Target/EventFunctional ConsequenceRegulator/EnzymeDisease Link
RNA EditingA-to-I at codon 400 (I400V in S6)Faster recovery from inactivationADAR2Tissue-specific excitability modulation
PhosphorylationCytoplasmic tyrosine residuesModulated surface expression; Current densitySrc kinasesPain hypersensitivity; Neuroinflammation
UbiquitinationCytoplasmic lysinesProteasomal degradation; Channel turnoverKvβ-associated E3 ligasesEpilepsy (via reduced channel stability)
SUMOylationCytoplasmic lysines (putative)Stability; Subcellular localizationSUMO ligasesNot yet established

Compounds Mentioned in Article

  • Dendrotoxin-K (DTX-K)
  • Glycine derivatives (e.g., 2FPG)
  • Pimaric acid
  • γ-amino-butyric acid (GABA)
  • Retigabine (ezogabine)
  • 4-aminopyridine (4-AP)

Properties

CAS Number

147173-20-4

Product Name

KCNA1 channel

Molecular Formula

C26H34O8Si

Synonyms

KCNA1 channel

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